molecular formula C7H14O3 B084680 2-(2-(Allyloxy)ethoxy)ethanol CAS No. 15075-50-0

2-(2-(Allyloxy)ethoxy)ethanol

Cat. No. B084680
CAS RN: 15075-50-0
M. Wt: 146.18 g/mol
InChI Key: DIOZVWSHACHNRT-UHFFFAOYSA-N
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Description

“2-(2-(Allyloxy)ethoxy)ethanol” is a clear, colorless liquid . It has the molecular formula C9H18O4 . It is also known as triethylene glycol monoallyl ether .


Molecular Structure Analysis

The molecular structure of “2-(2-(Allyloxy)ethoxy)ethanol” consists of 9 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecule has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds .


Physical And Chemical Properties Analysis

“2-(2-(Allyloxy)ethoxy)ethanol” has a density of 1.0±0.1 g/cm3, a boiling point of 266.7±25.0 °C at 760 mmHg, and a flash point of 115.1±23.2 °C . Its molar refractivity is 50.2±0.3 cm3, and it has a polar surface area of 48 Å2 .

Safety And Hazards

The safety data sheet for a related compound, Allyloxyethanol, suggests that it is flammable and harmful if swallowed . It can cause serious eye damage . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . Please consult the safety data sheet of “2-(2-(Allyloxy)ethoxy)ethanol” for detailed safety and hazard information.

properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZVWSHACHNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164605
Record name 2-(2-(Allyloxy)ethoxy)ethanol
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Allyloxy)ethoxy)ethanol

CAS RN

15075-50-0
Record name Diethylene glycol monoallyl ether
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Record name 2-(2-(Allyloxy)ethoxy)ethanol
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Record name 15075-50-0
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Record name 2-(2-(Allyloxy)ethoxy)ethanol
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Record name 2-[2-(allyloxy)ethoxy]ethanol
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Synthesis routes and methods I

Procedure details

Diethylene glycol monoallyl ether was prepared by reacting allyl bromide with excess diethylene glycol in THF-NaH (tetrahydrofuran-sodium hydride). The product was obtained in 82% yield after distillation. b.p.=96-99° C./7 mmHg.
Quantity
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THF NaH
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Synthesis routes and methods II

Procedure details

To a stirred solution of ester (8) (9.77 g, 55.1 mmol, 1.0 equiv.) in THF (100 mL) was carefully added one portion of LAH (95%, 1.10 g, 27.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was evaporated under reduced pressure. Purification was achieved by Kugelrohr distillation under reduced pressure and provided 7.99 g (99%) of alcohol (9) as a colorless oil; bp>200° C. (water tap vacuum). Spectroscopic data were consistent with those reported in the literature.26 1H NMR (400 MHz, CDCl3) δ 5.92 (m, 1H), 5.28 (m, 1H), 5.19 (m, 1H), 4.04 (m, 2H), 3.73 (m, 2H), 3.68 (m, 2H), 3.62 (m, 4H), 2.36 (brs, 1H).
Name
ester
Quantity
9.77 g
Type
reactant
Reaction Step One
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1.1 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To a stirred solution of ester (8) (9.77 g, 55.1 mmol, 1.0 equiv.) in THF (100 mL) was carefully added one portion of LAH (95%, 1.10 g, 27.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was evaporated under reduced pressure. Purification was achieved by Kugelrohr distillation under reduced pressure and provided 7.99 g (99%) of alcohol (9) as a colorless oil; bp>200° C. (water tap vacuum). Spectroscopic data were consistent with those reported in the literature.26 1H NMR (400 MHz, CDCl3) δ 5.92 (m, 1H), 5.28 (m, 1H), 5.19 (m, 1H), 4.04 (m, 2H), 3.73 (m, 2H), 3.68 (m, 2H), 3.62 (m, 4H), 2.36 (brs, 1H).
Name
ester
Quantity
9.77 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of diethylene glycol monoallyl ether in material science?

A1: Diethylene glycol monoallyl ether finds use in material science primarily as a monomer in polymerization reactions. For instance, it serves as a building block for synthesizing silicone-based copolymeric surfactants and polyurethane surfactants . These surfactants find applications in emulsion polymerization, enabling the creation of stable emulsions of polymers like polyvinyl acetate, polystyrene, and polybutyl acrylate.

Q2: How does the structure of diethylene glycol monoallyl ether influence its use as a monomer?

A2: The structure of diethylene glycol monoallyl ether features both hydrophilic (ether and hydroxyl groups) and hydrophobic (allyl group) components. This amphiphilic nature makes it ideal for surfactant synthesis. The hydrophilic portion interacts with water, while the hydrophobic portion interacts with less polar substances, facilitating the formation and stabilization of emulsions. Furthermore, the reactive allyl group allows for polymerization, enabling its incorporation into polymer chains.

Q3: Are there specific challenges in synthesizing diethylene glycol monoallyl ether?

A3: Yes, achieving a high yield and purity of diethylene glycol monoallyl ether during synthesis can be challenging. Research highlights the importance of optimizing reaction conditions, including the ratio of reactants, reaction time, temperature, and catalyst dosage . Using a phase transfer catalyst like tetrabutylammonium chloride in the Williamson ether synthesis method has been shown to significantly improve yield and purity .

Q4: What are the analytical techniques used to characterize diethylene glycol monoallyl ether?

A4: Common analytical techniques used to characterize diethylene glycol monoallyl ether include infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) . IR spectroscopy helps identify functional groups present in the molecule, while 1H NMR provides information about the hydrogen atom environments, confirming the structure and purity of the synthesized compound.

Q5: What is the significance of "allyldiglycol carbonate" in ophthalmology?

A5: Allyldiglycol carbonate, also known as CR-39, is a material used in the production of ophthalmic lenses . This material exhibits excellent optical clarity and is lightweight, making it suitable for eyeglasses. Notably, CR-39 is used in both photochromic and non-photochromic lenses, offering options for various light conditions.

Q6: Is there any research on the impact of laser irradiation on allyldiglycol carbonate?

A6: Yes, research has explored the effects of ArF excimer laser irradiation on allyldiglycol carbonate (CR-39) polymer . This research likely investigates the material's response to laser processing, which could be relevant for applications such as laser cutting, engraving, or modifying the surface properties of CR-39 lenses.

Q7: How is diethylene glycol monoallyl ether used in the development of radiation dosimetry badges?

A7: While not directly used in the active component, diethylene glycol monoallyl ether is a key precursor to poly-allyldiglycol carbonate (PADC), commercially known as CR-39. This polymer forms the basis of neutron dosimetry badges like the WNP badge . CR-39's sensitivity to neutron radiation makes it suitable for detecting and measuring neutron doses, which is crucial in radiation safety and monitoring.

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